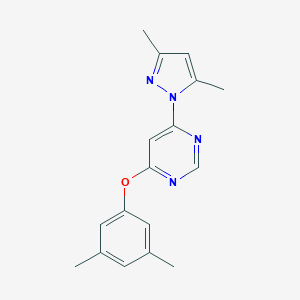![molecular formula C17H15FN6S B286747 6-(2-Fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286747.png)
6-(2-Fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features a unique structure that combines a triazole ring, a thiadiazole ring, and an indazole ring
Preparation Methods
The synthesis of 6-(2-Fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorophenyl hydrazine with carbon disulfide and hydrazine hydrate can yield the triazolo[3,4-b][1,3,4]thiadiazole moiety. This intermediate can then be further reacted with 2-methyl-4,5,6,7-tetrahydroindazole under acidic or basic conditions to form the final compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
6-(2-Fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and thiadiazole rings are known to interact with various biological targets, including enzymes like carbonic anhydrase and receptors like GABA receptors .
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives and indazole derivatives. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the triazolo[3,4-b][1,3,4]thiadiazole core but differs in the attached substituents, leading to different biological activities.
Indazole derivatives: Compounds like 2-methyl-4,5,6,7-tetrahydroindazole have similar core structures but lack the triazolo[3,4-b][1,3,4]thiadiazole moiety, resulting in different chemical and biological properties.
The uniqueness of 6-(2-Fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15FN6S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15FN6S/c1-23-14(11-7-3-5-9-13(11)21-23)15-19-20-17-24(15)22-16(25-17)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3 |
InChI Key |
CCMODKJLHXCSET-UHFFFAOYSA-N |
SMILES |
CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286667.png)
![4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286669.png)
![Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286670.png)
![6-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286676.png)
![4-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286677.png)
![4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286678.png)
![Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286679.png)
![Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286680.png)
![4-[6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286687.png)
![6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286689.png)
![6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286690.png)
![4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B286694.png)

![5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B286700.png)
